1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Molecular Complexation and Material Design
Molecular Complexation as a Design Tool in Crystal Engineering : Research on molecular complexes between various organic compounds, such as 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide, highlights a strategy for designing materials with quadratic nonlinear optical behavior. Such studies reveal how specific molecular interactions can be harnessed to create materials with desired properties, such as second harmonic generation, a critical feature for nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Catalysis and Reaction Mechanisms
Iron(III) Complexes as Functional Models for Enzymes : Iron(III) complexes with specific ligands have been studied for their potential as structural and functional models for catechol dioxygenase enzymes. These complexes are examined for their ability to mimic the enzyme's activity, including the oxidative cleavage of catechols, demonstrating the compound's relevance in understanding and replicating enzyme mechanisms (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Anticancer and Antiviral Research
Design and Synthesis of Anticancer Agents : The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlight their evaluation as potential anticancer agents. This research underscores the importance of molecular design in creating compounds with significant antiproliferative effects on various cancer cell lines, providing a pathway for the development of new anticancer drugs (Jian Feng et al., 2020).
Drug Design and Pharmacology
Development of Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity showcases the exploration of compounds for potential therapeutic applications in treating diseases like Alzheimer's. The modification of chemical structures to optimize interactions with biological targets is crucial for developing more effective and selective inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(11-17(16)26-2)12-22-20(24)23-13-15-5-3-9-21-19(15)18-6-4-10-27-18/h3-11H,12-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOUQBGZIKNPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.